molecular formula C12H12N2O2 B8408250 4,5,8-Trimethyl-6-nitroquinoline

4,5,8-Trimethyl-6-nitroquinoline

Cat. No. B8408250
M. Wt: 216.24 g/mol
InChI Key: PUOFXKNGSGRWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,8-Trimethyl-6-nitroquinoline is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,8-Trimethyl-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,8-Trimethyl-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5,8-Trimethyl-6-nitroquinoline

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,5,8-trimethyl-6-nitroquinoline

InChI

InChI=1S/C12H12N2O2/c1-7-4-5-13-12-8(2)6-10(14(15)16)9(3)11(7)12/h4-6H,1-3H3

InChI Key

PUOFXKNGSGRWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)C)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethyl-4-nitroaniline (0.96 g), ferric chloride hexahydrate (2.50 g), zinc chloride (0.094 g), concentrated hydrochloric acid (0.481 mL), and ethanol (8 mL) is heated to 60° C. 1,3,3-trimethoxybutane (0.73 mL) is added dropwise while the reaction mixture is kept at 60° C. The reaction mixture is heated at reflux overnight and cooled to room temperature. A solution of 10% aqueous sodium hydroxide is added, and the mixture is extracted three times with methylene chloride. The combined organic layers are dried over sodium sulfate, filtered and evaporated to afford a crude product. The crude product is purified by flash chromatography using 25% ethyl acetate in hexane as eluent, providing 6-nitro-4,5,8-trimethylquinoline.
Quantity
0.96 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.094 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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